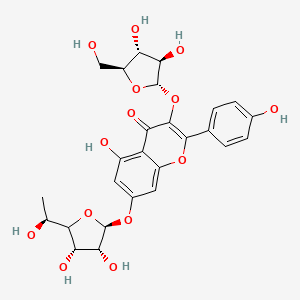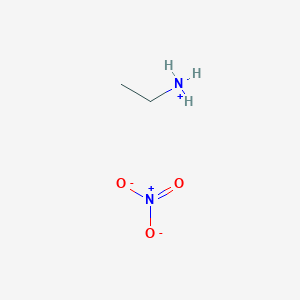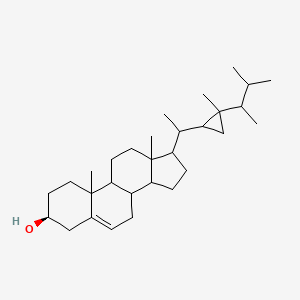
Strobilurin B
Übersicht
Beschreibung
Strobilurin B is a bioactive metabolite produced by various fungi, particularly basidiomycetes. It was first isolated from the mushroom Strobilurus tenacellus in 1977. Strobilurins, including this compound, are known for their potent antifungal properties and have been used as lead compounds for the development of commercial fungicides .
Wissenschaftliche Forschungsanwendungen
Strobilurin B has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Strobilurin B, like other strobilurin fungicides, primarily targets the quinol oxidation (Qo) site of cytochrome b in the mitochondrial respiratory chain . This site plays a crucial role in the electron transport chain, facilitating the transfer of electrons from cytochrome b to cytochrome c1 .
Mode of Action
This compound binds specifically to the Qo site of cytochrome b, thereby inhibiting mitochondrial respiration . This binding prevents the transfer of electrons from cytochrome b to cytochrome c1, effectively disrupting the normal respiratory function of the fungus .
Biochemical Pathways
The inhibition of mitochondrial respiration by this compound leads to a decrease in cellular ATP levels, as it partially inhibits the respiratory electron transfer chain . This disruption of the energy production process in the fungus leads to its eventual death .
Pharmacokinetics
Like other strobilurin fungicides, it is likely to be systemic, meaning it can be absorbed and transported within the plant to provide protection against fungal pathogens .
Result of Action
The primary result of this compound’s action is the effective control of various fungal diseases in agricultural crops . Additionally, strobilurins have been reported to activate plant defense mechanisms against viral and bacterial infections, improve plant vigor, and increase the efficiency of photosynthesis and nitrogen utilization .
Action Environment
This compound, like other strobilurin fungicides, is widely used in agricultural fields . Its efficacy and stability can be influenced by various environmental factors, including light, temperature, and soil composition . Overuse can lead to the development of resistance in some fungi . Various remediation technologies, including bioremediation, have been developed to remove strobilurin residues from soil and water environments .
Biochemische Analyse
Biochemical Properties
Strobilurin B plays a crucial role in biochemical reactions by inhibiting mitochondrial respiration in fungi. It specifically targets the quinol oxidation (Qo) site of cytochrome b, a component of the cytochrome bc1 complex in the mitochondrial electron transport chain . By binding to this site, this compound disrupts electron transfer, leading to the inhibition of ATP synthesis and ultimately causing fungal cell death . The compound interacts with various enzymes and proteins involved in mitochondrial respiration, including cytochrome b and cytochrome c1 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it inhibits mitochondrial respiration, leading to a decrease in ATP production and disruption of cellular metabolism . This inhibition affects cell signaling pathways, gene expression, and overall cellular function. In plants, this compound has been shown to enhance photosynthesis and nitrogen utilization, improve stress tolerance, and activate plant defense mechanisms against viral and bacterial infections . These effects are mediated through changes in hormone levels and enzyme activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the quinol oxidation (Qo) site of cytochrome b in the cytochrome bc1 complex . This binding inhibits the transfer of electrons between cytochrome b and cytochrome c1, disrupting the mitochondrial electron transport chain . As a result, ATP synthesis is inhibited, leading to energy depletion and cell death in fungi . Additionally, this compound induces systemic acquired resistance in plants, enhancing their defense against pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its fungicidal activity for extended periods . Its degradation can occur through photodecomposition, ozonation, and biodegradation . Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and enzyme activities . These effects are crucial for understanding the compound’s stability and potential long-term impacts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits fungicidal activity without significant adverse effects . At high doses, this compound can cause toxicity and adverse effects, including disruption of mitochondrial function and oxidative stress . These threshold effects are important for determining safe and effective dosages for agricultural and medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its degradation and detoxification . The major metabolic pathway involves the hydrolysis of the ester moiety, leading to the formation of metabolites . These metabolites can further undergo photochemical reactions and biodegradation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed into the cuticle of plants and remains localized, providing long-lasting protection against fungal pathogens . The compound can also be transported through the xylem and phloem, reaching different parts of the plant . In fungi, this compound is distributed within the mitochondrial membrane, where it exerts its inhibitory effects on respiration .
Subcellular Localization
This compound is primarily localized within the mitochondria of fungal cells, where it inhibits the cytochrome bc1 complex . This subcellular localization is crucial for its fungicidal activity. In plants, the compound is localized in the cuticle and other tissues, providing protection against fungal infections . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Strobilurin B involves a regio- and stereocontrolled process. One of the key steps includes the condensation of 4-chloro-3-methoxycinnamaldehyde with a specific imine, followed by a series of transformations including reduction, O-tosylation, and methylation . The overall yield of this nine-step synthesis is approximately 5.5% .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi that naturally produce this compound. The fermentation conditions are optimized to maximize yield and purity. The extracted compound is then purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Strobilurin B undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the methoxyacrylate moiety, which is essential for its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds in the compound.
Substitution: Various substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.
Major Products: The major products formed from these reactions include various analogues of this compound with modified biological activities .
Vergleich Mit ähnlichen Verbindungen
Strobilurin A: Another potent antifungal compound with a similar structure but different substituents on the aromatic ring.
Azoxystrobin: A commercially important fungicide derived from Strobilurin A.
Pyraclostrobin: Known for its broad-spectrum antifungal activity and used extensively in agriculture.
Uniqueness: Strobilurin B is unique due to its specific substituents on the aromatic ring, which confer distinct biological activities. Its ability to inhibit mitochondrial respiration makes it a valuable lead compound for developing new antifungal agents .
Eigenschaften
IUPAC Name |
methyl (2E,3Z,5E)-6-(4-chloro-3-methoxyphenyl)-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-12(14(11-20-2)17(19)22-4)6-5-7-13-8-9-15(18)16(10-13)21-3/h5-11H,1-4H3/b7-5+,12-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIQYKMDNQULMX-PJUQCDRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC(=C(C=C1)Cl)OC)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C1=CC(=C(C=C1)Cl)OC)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034040 | |
| Record name | Strobilurin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65105-52-4 | |
| Record name | Strobilurin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65105-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strobilurin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065105524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strobilurin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STROBILURIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM0W1U88IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Strobilurin B exert its antifungal activity?
A: this compound, a natural antifungal compound, targets the cytochrome bc1 enzyme complex within fungal mitochondria. [, , ] This complex plays a crucial role in the electron transport chain, essential for cellular energy production. By binding to the Qo site of this complex, this compound disrupts electron flow, leading to a decrease in ATP synthesis and ultimately inhibiting fungal growth. [, , ]
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula for this compound is C17H19ClO4, and its molecular weight is 322.78 g/mol. [, ]
Q3: Are there any known cases of fungal resistance to this compound?
A: Yes, field isolates of certain fungal species, like Mycosphaerella fijiensis, have developed resistance to this compound and other Qo inhibitors. [] This resistance is primarily attributed to a single amino acid change (glycine to alanine) at position 143 of the cytochrome b gene, impacting the target site of this compound. []
Q4: What is the relationship between this compound and other strobilurin compounds?
A: this compound belongs to the strobilurin family, a group of natural and synthetic compounds sharing a similar chemical structure characterized by an E-β-methoxyacrylate system. [, ] These compounds exhibit varying degrees of antifungal activity and act via the same mechanism, inhibiting the Qo site of the cytochrome bc1 complex. [, , , ] Examples of other strobilurins include Strobilurin A, Oudemansin A, and synthetic derivatives like trifloxystrobin and azoxystrobin. [, , ]
Q5: Can this compound be chemically modified to improve its activity?
A: Research suggests that structural modifications can influence the biological activity of strobilurin compounds. [, , ] For example, halogenation, specifically the introduction of fluorine or bromine atoms, has been explored to create new strobilurin derivatives with potentially enhanced antifungal properties. [] Additionally, replacing the phenyl ring with a 3-azagroup has led to the development of novel derivatives like 3-azastrobilurin A. []
Q6: Have there been any studies on the biosynthesis of this compound?
A: While the biosynthesis of this compound hasn't been directly studied in the provided papers, research on the closely related Strobilurin A, using labeled precursors in Strobilurus tenacellus, suggests that phenylalanine acts as the starter unit and undergoes degradation to benzoic acid before incorporation into the strobilurin structure. [] This finding could potentially offer insights into the biosynthetic pathway of this compound.
Q7: Are there any alternative compounds or strategies for controlling fungi besides this compound?
A7: Yes, several other antifungal agents are available, targeting different aspects of fungal biology. These include:
- Carboxamides: Inhibiting succinate dehydrogenase in complex II of the electron transport chain. []
- Azoles: Disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes. []
- Carbamates: Interfering with microtubule formation, affecting cell division and growth. []
Q8: Are there any known synergistic effects of this compound with other antifungal compounds?
A: Research indicates that combining this compound with salicylhydroxamic acid (SHAM), an inhibitor of the alternative oxidase pathway in fungi, results in synergistic antifungal effects, particularly in inhibiting spore germination. [] This synergy suggests that simultaneous targeting of both the cytochrome and alternative respiratory pathways can enhance antifungal efficacy.
Q9: What analytical techniques are commonly used to identify and quantify this compound?
A: High-resolution mass spectrometry is a key technique used to determine the molecular formula and weight of this compound. [] Further structural characterization can be achieved through spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the compound's structure and connectivity. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


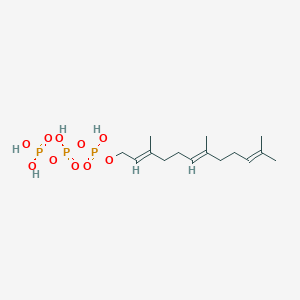
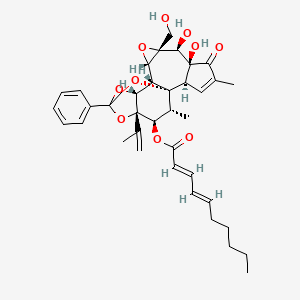

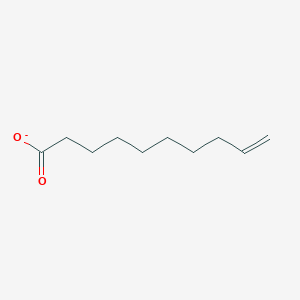
](/img/structure/B1236302.png)
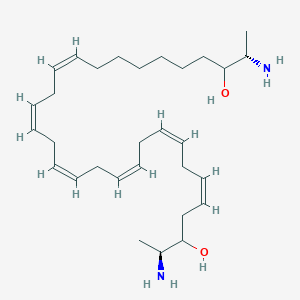
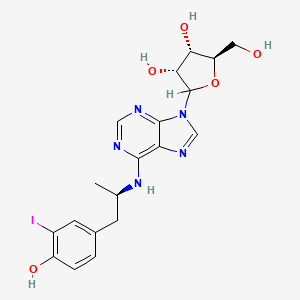


![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)
